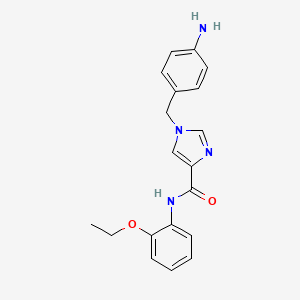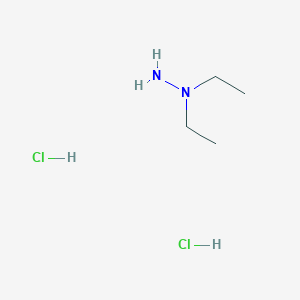
N,N-Diethylhydrazinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylhydrazinedihydrochloride is a chemical compound with the molecular formula C4H12N2Cl2. It is a derivative of hydrazine, where two ethyl groups are attached to the nitrogen atoms. This compound is typically found in the form of a dihydrochloride salt, which enhances its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylhydrazinedihydrochloride typically involves the reaction of diethylamine with hydrazine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{N_2H_4} + 2 \text{C_2H_5NH_2} \rightarrow \text{(C_2H_5)_2N_2H_2} ] [ \text{(C_2H_5)_2N_2H_2} + 2 \text{HCl} \rightarrow \text{(C_2H_5)_2N_2H_2 \cdot 2HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where diethylamine and hydrazine are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through crystallization or distillation to obtain the dihydrochloride salt.
化学反応の分析
Types of Reactions
N,N-Diethylhydrazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrosamines.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrosamines
Reduction: Hydrazine derivatives
Substitution: Alkylated hydrazine compounds
科学的研究の応用
N,N-Diethylhydrazinedihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism of action of N,N-Diethylhydrazinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- N,N-Dimethylhydrazinedihydrochloride
- 1,2-Diethylhydrazine
- 1,2-Dimethylhydrazine
Uniqueness
N,N-Diethylhydrazinedihydrochloride is unique due to its specific ethyl substitutions on the nitrogen atoms, which confer distinct chemical and biological properties. Compared to N,N-Dimethylhydrazinedihydrochloride, it has different reactivity and stability profiles, making it suitable for specific applications in research and industry.
特性
分子式 |
C4H14Cl2N2 |
|---|---|
分子量 |
161.07 g/mol |
IUPAC名 |
1,1-diethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3-6(5)4-2;;/h3-5H2,1-2H3;2*1H |
InChIキー |
AWNZWNWUDYWSPH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



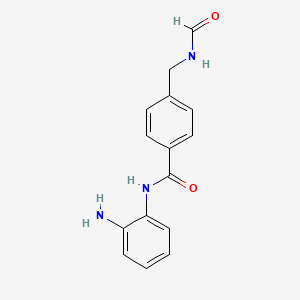
![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
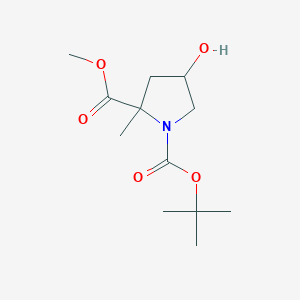
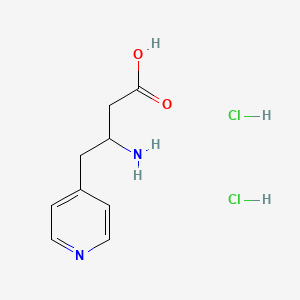
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)

![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
